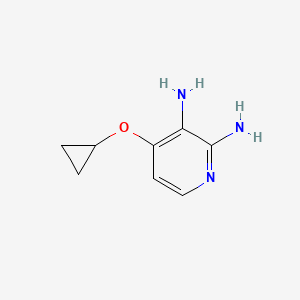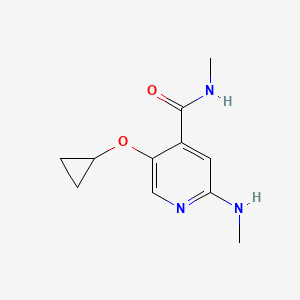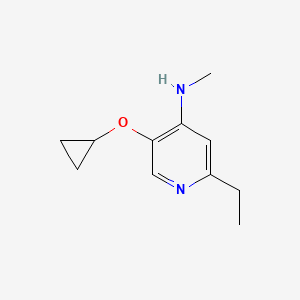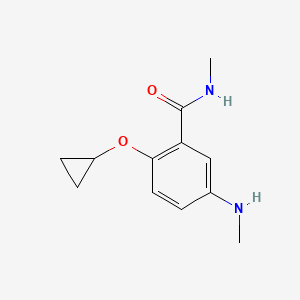
2-(Dimethylamino)-6-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-6-hydroxybenzonitrile is an organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a nitrile group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-hydroxybenzonitrile typically involves the introduction of the dimethylamino group and the hydroxy group onto a benzonitrile core. One common method is the reaction of 2,6-dihydroxybenzonitrile with dimethylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper substitution of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-6-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Dimethylamino)-6-hydroxybenzaldehyde.
Reduction: Formation of 2-(Dimethylamino)-6-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-6-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-6-hydroxybenzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the hydroxy and nitrile groups.
2-(Dimethylamino)ethyl methacrylate: Contains a similar dimethylamino group but is used primarily in polymer chemistry.
2-(Dimethylamino)ethoxyethanol: Similar structure with an additional ether linkage.
Uniqueness
2-(Dimethylamino)-6-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the hydroxy and nitrile groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-(dimethylamino)-6-hydroxybenzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-11(2)8-4-3-5-9(12)7(8)6-10/h3-5,12H,1-2H3 |
InChI-Schlüssel |
IZCBSCYOJSEQRK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=CC=C1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















